N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a hydroxy group, a phenyl group, and a methoxyphenyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-2-phenylpropylamine and 3-(4-methoxyphenyl)propanoic acid.
Amidation Reaction: The primary synthetic route involves an amidation reaction where 2-hydroxy-2-phenylpropylamine reacts with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups may form hydrogen bonds with active sites, while the phenyl and methoxyphenyl groups may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(2-hydroxy-2-phenylpropyl)-3-(4-chlorophenyl)propanamide: Contains a chloro group instead of a methoxy group, which may alter its physicochemical properties and interactions with molecular targets.
Uniqueness
N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(22,16-6-4-3-5-7-16)14-20-18(21)13-10-15-8-11-17(23-2)12-9-15/h3-9,11-12,22H,10,13-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPLTOMDVLISKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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